2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (2-BMA) is an organic compound with a unique chemical structure that has a number of applications in scientific research. It is a derivative of the naturally-occurring indole-3-acetic acid (IAA) and, as such, has a similar structure and properties. 2-BMA is a widely used reagent in organic synthesis, and has been employed in a variety of scientific research applications.
Scientific Research Applications
Antibacterial Applications
- Brominated tryptophan derivatives, including compounds similar to "2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid", have been identified as having antibacterial properties, particularly against Staphylococcus epidermidis (Segraves & Crews, 2005).
Chemical Synthesis and Pharmacological Screening
- Research involving the transformation of 2-(1H-Indol-3-yl)acetic acid, a related compound, led to the development of derivatives with antibacterial potentials against various bacterial strains. Some of these derivatives also demonstrated moderate to weak anti-enzymatic potential against specific enzymes (Rubab et al., 2017).
Heterocyclic Chemistry
- A study on the synthesis of nitrogen and sulfur heterocyclic systems included the use of indole derivatives, closely related to the compound , for creating novel chemical structures (Boraei et al., 2020).
Biochemical Research Tools
- Aminoethyl-substituted indole-3-acetic acids have been utilized in the design of novel research tools such as immobilized forms and conjugates with biochemical tags or probes (Ilić et al., 2005).
Development of Therapeutic Agents
- N-substituted acetamides were synthesized from 2-(1H-indol-3-yl)acetic acid, showing potential as therapeutic agents due to their antibacterial and enzyme inhibitory activities (Rubab et al., 2015).
Crystallography
- The crystal structure of compounds similar to "2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid" has been examined to understand their molecular geometry and potential applications in various fields (Li et al., 2009).
properties
IUPAC Name |
2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSWAQYYTLGCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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